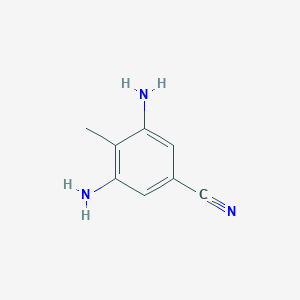
3,5-Diamino-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-4-methylbenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBN and has a molecular formula of C8H8N4. In
Scientific Research Applications
3,5-Diamino-4-methylbenzonitrile has shown great potential in various scientific research applications. One of the most notable applications is in the field of organic electronics. DMBN has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. DMBN-based semiconductors have shown promising results in terms of their electrical conductivity, stability, and performance.
Mechanism of Action
The mechanism of action of 3,5-Diamino-4-methylbenzonitrile is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. DMBN has been shown to inhibit the activity of certain enzymes, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Diamino-4-methylbenzonitrile has a variety of biochemical and physiological effects. For example, DMBN has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, DMBN has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-Diamino-4-methylbenzonitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, DMBN has been shown to be stable under a variety of conditions, which makes it a versatile compound for use in various experiments. However, one limitation of using DMBN is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3,5-Diamino-4-methylbenzonitrile. One area of interest is in the development of new organic semiconductors based on DMBN. Additionally, further research is needed to fully understand the mechanism of action of DMBN and its potential therapeutic applications. Finally, there is potential for DMBN to be used as a starting material for the synthesis of other compounds with interesting properties.
properties
CAS RN |
168770-41-0 |
|---|---|
Product Name |
3,5-Diamino-4-methylbenzonitrile |
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3,5-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3 |
InChI Key |
VYHNGOXCBUWRKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)C#N)N |
Canonical SMILES |
CC1=C(C=C(C=C1N)C#N)N |
synonyms |
Benzonitrile, 3,5-diamino-4-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
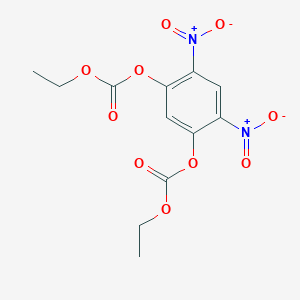
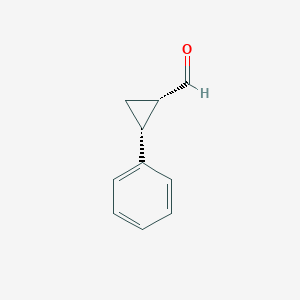
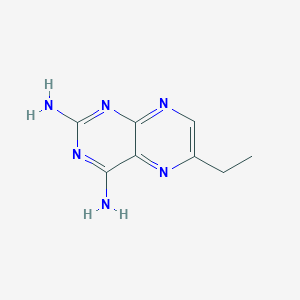


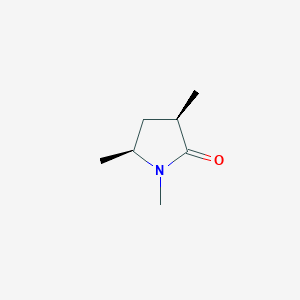
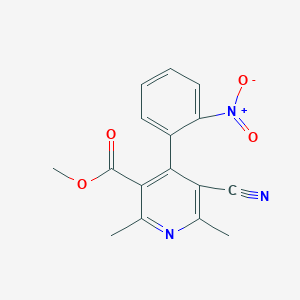
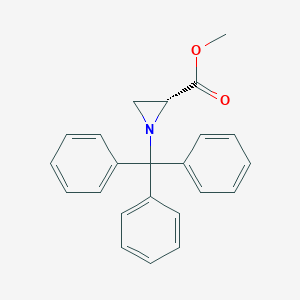
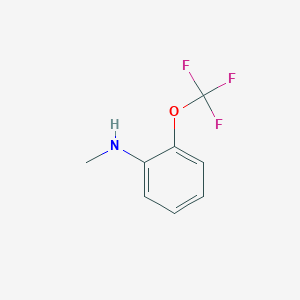
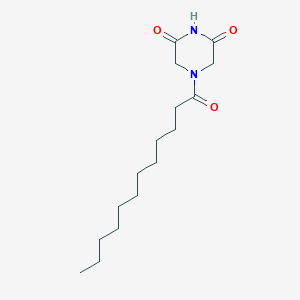
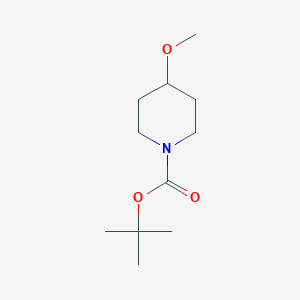
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
